molecular formula C6H12O3 B1621955 Tetrahydro-5-hydroxy-2H-pyran-2-methanol CAS No. 94249-15-7

Tetrahydro-5-hydroxy-2H-pyran-2-methanol

Cat. No.: B1621955
CAS No.: 94249-15-7
M. Wt: 132.16 g/mol
InChI Key: SOCMOTOHJWIJEQ-UHFFFAOYSA-N
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Description

Tetrahydro-5-hydroxy-2H-pyran-2-methanol is an organic compound with the molecular formula C6H12O3. It features a six-membered ring containing five carbon atoms and one oxygen atom, with a hydroxyl group and a methanol group attached. This compound is a derivative of tetrahydropyran and is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is favored due to its efficiency and the stability of the resulting compound. Another common synthetic route involves the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds .

Industrial Production Methods: In industrial settings, the production of tetrahydro-5-hydroxy-2H-pyran-2-methanol often employs catalytic processes. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is a widely used method . This process is known for its high yield and stereoselectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-5-hydroxy-2H-pyran-2-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrahydro-5-hydroxy-2H-pyran-2-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-5-hydroxy-2H-pyran-2-methanol involves its interaction with various molecular targets and pathways. The hydroxyl and methanol groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its effectiveness in various applications.

Comparison with Similar Compounds

    Tetrahydropyran-2-methanol: Similar in structure but lacks the hydroxyl group at the 5-position.

    2-Methyloltetrahydro-1,4-pyran: Another derivative with different substitution patterns.

Uniqueness: Tetrahydro-5-hydroxy-2H-pyran-2-methanol is unique due to the presence of both hydroxyl and methanol groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-(hydroxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-3-6-2-1-5(8)4-9-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCMOTOHJWIJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915870
Record name 1,5-Anhydro-3,4-dideoxyhexitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94249-15-7
Record name 1,5-Anhydro-3,4-dideoxyhexitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94249-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-5-hydroxy-2H-pyran-2-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094249157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-3,4-dideoxyhexitol
Source EPA DSSTox
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Record name Tetrahydro-5-hydroxy-2H-pyran-2-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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